5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c22-15-12-23-21(24-13-15)28-17-10-11-25(14-17)20(26)18-8-4-5-9-19(18)27-16-6-2-1-3-7-16/h1-9,12-13,17H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBOPQCSWFFQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinyl group.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Variations
*Estimated based on structural formula.
Key Observations:
- Pyrrolidine vs. Piperidine: Replacing the pyrrolidine ring with piperidine (as in 2-(piperidin-4-yloxy)pyrimidine) increases ring size, affecting conformational flexibility and steric bulk .
Physicochemical Properties
Table 2: Property Comparison of Select Compounds
*Calculated using fragment-based methods.
Key Observations:
- The target compound’s high lipophilicity (LogP ~3.5) contrasts with more polar analogs like 2-(piperidin-4-yloxy)pyrimidine, suggesting differences in membrane permeability and bioavailability .
- The absence of hydrogen-bond donors in the target compound may reduce solubility compared to analogs like 5-bromo-6-methoxypyridin-3-amine, which has two donors .
Research Findings and Implications
- Challenges: The compound’s high molecular weight (~443 Da) and lipophilicity may limit compliance with Lipinski’s rule of five, necessitating formulation optimization for drug development .
Biological Activity
5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position of a pyrimidine ring and a phenoxybenzoyl-pyrrolidinyl group, which contribute to its unique properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18BrN3O3, with a molecular weight of approximately 432.29 g/mol. The structure is characterized by the following components:
| Component | Description |
|---|---|
| Pyrimidine Core | A six-membered aromatic ring containing nitrogen. |
| Bromine Atom | Substituted at the 5-position, enhancing reactivity. |
| Phenoxybenzoyl Group | Provides additional functional properties. |
| Pyrrolidinyl Group | Contributes to biological activity through interactions with biological targets. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways, resulting in various biological effects such as:
- Inhibition of Kinases : The compound has shown potential in inhibiting vascular endothelial growth factor receptor (VEGFR) kinases, which are critical in tumor angiogenesis and cancer progression .
- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cell lines by affecting cell cycle dynamics .
Anticancer Activity
A notable study investigated the cytotoxic effects of derivatives similar to this compound on colorectal cancer cell lines (HT-29 and COLO-205). The results indicated that these compounds exhibited significant cytotoxicity with IC50 values lower than those of established drugs like Cabozantinib, suggesting strong potential as anticancer agents .
Mechanistic Insights
Molecular docking studies have revealed that this compound interacts with key amino acids in the active sites of target enzymes, leading to inhibition of their activity. For instance, it was found to interact with amino acids such as Asp1044 and Glu883 in VEGFR, which are crucial for its kinase activity .
Comparative Analysis with Similar Compounds
When compared to other bromopyrimidine derivatives, this compound stands out due to its unique combination of structural features that enhance its biological activity.
| Compound Name | IC50 (μM) against HT-29 | Mechanism of Action |
|---|---|---|
| This compound | 4.07 | VEGFR kinase inhibition |
| Cabozantinib | 9.10 | VEGFR kinase inhibition |
| Other Bromopyrimidines | Varies | Various mechanisms depending on structure |
Case Studies
In a recent investigation, researchers synthesized several derivatives of this compound and evaluated their biological activities through various assays including:
- Cytotoxicity Assays : Demonstrated significant cell death in cancer cell lines.
- Apoptosis Induction Studies : Showed increased markers for apoptosis when treated with higher concentrations.
- Cell Cycle Analysis : Indicated arrest at the G1 phase, suggesting mechanisms for growth inhibition.
Q & A
Q. Can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
